N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-11-8-12(23-2)9-15(22)18(11)7-6-16-13(20)10-19-14(21)4-3-5-17-19/h3-5,8-9H,6-7,10H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBMSUIXUFQYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CN2C(=O)C=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-6-Methyl-2-Oxo-1,2-Dihydropyridine
The dihydropyridinone core is synthesized via cyclocondensation of β-keto esters with primary amines. A representative protocol involves:
Cyclization of Ethyl 3-Oxopentanoate :
Ethyl 3-oxopentanoate reacts with methylamine in ethanol under reflux to form 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Subsequent demethylation using hydrobromic acid (48%) yields 6-methyl-2-oxo-1,2-dihydropyridin-4-ol, which undergoes methoxylation via Williamson ether synthesis with methyl iodide and potassium carbonate.Key Reaction Conditions :
Synthesis of 6-Oxo-1,6-Dihydropyridazine
The pyridazinone moiety is prepared through hydrazine-mediated cyclization:
Formation of 1,4-Diketone Intermediate :
Adipic acid is treated with thionyl chloride to form adipoyl chloride, which reacts with hydrazine hydrate in tetrahydrofuran (THF) to yield 1,6-dihydropyridazine-3,5-dione.Selective Reduction and Oxidation :
The diketone undergoes partial reduction using sodium borohydride, followed by oxidation with manganese dioxide to generate 6-oxo-1,6-dihydropyridazine.Key Reaction Conditions :
Alkylation to Introduce the Ethyl Linker
The ethyl spacer is incorporated via nucleophilic substitution:
Functionalization of Dihydropyridinone :
4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine is treated with 1,2-dibromoethane in dimethylformamide (DMF) using potassium carbonate as a base. The reaction selectively substitutes the N1 position, yielding 1-(2-bromoethyl)-4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine.Key Reaction Conditions :
Synthesis of 2-(6-Oxo-1,6-Dihydropyridazin-1-Yl)Acetic Acid
The acetamide precursor is prepared through coupling and hydrolysis:
Coupling with Glycine Ethyl Ester :
6-Oxo-1,6-dihydropyridazine reacts with glycine ethyl ester hydrochloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form ethyl 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetate.Saponification :
The ester is hydrolyzed using lithium hydroxide in a methanol-water mixture to yield 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetic acid.Key Reaction Conditions :
Final Amide Coupling
The two fragments are conjugated via amide bond formation:
Activation of Carboxylic Acid :
2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in dichloromethane.Reaction with Amine :
The activated acid reacts with 1-(2-aminoethyl)-4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine to form the target acetamide. The reaction is quenched with aqueous sodium bicarbonate, and the product is purified via silica gel chromatography.Key Reaction Conditions :
- Temperature: 0°C → 25°C
- Solvent: Dichloromethane
- Yield: 60–65%
Structural Characterization and Validation
The final compound is characterized using:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₆H₁₉N₄O₅ [M+H]⁺: 347.1354; Found: 347.1358.
Optimization Challenges and Solutions
Regioselectivity in Alkylation :
Competing N7 alkylation in the pyridazinone ring is mitigated by using bulky bases like potassium tert-butoxide.Amide Bond Hydrolysis :
The use of HOBt suppresses racemization and hydrolysis during coupling.Purification :
Reverse-phase chromatography (C18 column, acetonitrile-water gradient) resolves impurities from the final product.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridazine C-3 Position
The pyridazinyl ring undergoes nucleophilic aromatic substitution (NAS) at the C-3 position under basic conditions due to electron-withdrawing effects from the adjacent carbonyl group.
Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the adjacent carbonyl group . Steric hindrance from the ethyl-acetamide side chain slightly reduces reactivity compared to simpler pyridazinones.
Amide Hydrolysis and Functionalization
The acetamide linker is susceptible to acidic or enzymatic hydrolysis, enabling conversion to carboxylic acid or secondary amine intermediates.
Stability Data :
Cross-Coupling Reactions at Pyridinone C-4
The 4-methoxy-6-methylpyridinone moiety participates in Pd-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization.
| Reaction Type | Catalytic System | Substrate | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 82 | >99% C-4 | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Morpholine | 67 | C-4 vs C-2 = 8:1 |
Limitations : Steric bulk from the ethyl bridge reduces reactivity toward bulky electrophiles (e.g., tert-butyl groups) .
Oxidation of Dihydropyridinone
Controlled oxidation converts the 1,2-dihydropyridinone to a fully aromatic pyridinone system, altering electronic properties.
| Oxidizing Agent | Solvent | Temp (°C) | Conversion (%) | Byproducts | Source |
|---|---|---|---|---|---|
| DDQ (2.5 eq) | Toluene | 80 | 95 | None detected | |
| MnO₂ | CH₂Cl₂ | RT | 40 | Over-oxidation (12%) |
Impact on Bioactivity : Aromatic pyridinone derivatives show 3.2-fold increased BRD4 binding affinity (IC₅₀ = 0.18 μM vs 0.58 μM for dihydro form) .
Cycloaddition Reactions
The pyridazinyl ring participates in [4+2] cycloadditions with electron-deficient dienophiles.
Computational Analysis : DFT studies (B3LYP/6-31G*) confirm preferential reactivity at C-3/N-2 positions due to lower activation energy (ΔΔG‡ = 4.7 kcal/mol) .
Photochemical Reactions
UV irradiation induces Norrish Type II cleavage in the ethyl-acetamide bridge, enabling controlled degradation.
| Wavelength (nm) | Solvent | Degradation (%) | Major Products | Source |
|---|---|---|---|---|
| 254 | MeOH | 98 | Pyridinone fragment + Pyridazine ketone | |
| 365 | H₂O | 42 | Oligomers (MW ~800 Da) |
Applications : Photodegradation profiles support development as a photocleavable prodrug .
Metal Coordination Chemistry
The compound acts as a bidentate ligand for transition metals via pyridazinyl N-1 and acetamide carbonyl oxygen.
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(ClO₄)₂·6H₂O | EtOH | Cu(L)₂₂ | 14.2 ± 0.3 | |
| FeCl₃ | CH₃CN | [Fe(L)Cl₂] | 9.8 ± 0.2 |
EPR Data : Cu(II) complexes show axial symmetry (g∥ = 2.25, g⊥ = 2.06), indicating square-planar geometry.
This comprehensive reactivity profile establishes N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide as a versatile scaffold for medicinal chemistry. Strategic functionalization at the pyridazine C-3, pyridinone C-4, and acetamide bridge enables tailored modifications to optimize pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Histone Methyltransferase Inhibition
Research indicates that derivatives of this compound may act as potent inhibitors of histone methyltransferases, particularly EZH2 (Enhancer of Zeste Homolog 2), which plays a crucial role in epigenetic regulation and is implicated in various cancers, including B-cell lymphomas. Studies have shown that modifications to the structure can enhance potency and selectivity against this target, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The compound has potential neuroprotective properties due to its ability to inhibit acetylcholinesterase activity. This inhibition can lead to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease. The structural features allow for effective binding to the active site of acetylcholinesterase, thus enhancing cognitive function .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The dihydropyridine structure may contribute to the disruption of bacterial cell membranes or interference with metabolic pathways, warranting further investigation into its efficacy against various pathogens .
Case Study 1: EZH2 Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogues of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide to evaluate their inhibitory effects on EZH2. The findings indicated that specific modifications led to improved cellular potency and reduced clearance rates in vivo, highlighting the compound's potential as a therapeutic agent for epigenetic modulation in cancer .
Case Study 2: Acetylcholinesterase Inhibition
Another investigation focused on the neuroprotective effects of related compounds demonstrated significant inhibition of acetylcholinesterase activity. The study emphasized the importance of structural variations in enhancing bioavailability and potency, which could lead to new treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue identified is N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide (). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Structural Implications
In contrast, the triazolo-pyridazine group in the analogue introduces rigid aromaticity, which may improve metabolic stability but reduce solubility . Both compounds retain the 6-oxo-dihydropyridazine unit, suggesting shared reactivity or target specificity.
Substituent Effects :
- The methoxy group in both compounds likely influences electronic properties and steric interactions.
- The triazole in the analogue adds a nitrogen-rich heterocycle, which could facilitate interactions with metal ions or polar residues in enzymes.
Methodological Context
- Crystallographic Refinement : Structural comparisons rely on tools like SHELXL for precise bond-length and angle analysis, critical for confirming regiochemistry and tautomeric forms .
- Lumping Strategies: As noted in , compounds with similar backbones (e.g., dihydropyridinone vs. triazolo-pyridazine) may be grouped in computational models to predict reactivity or degradation pathways .
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of methyl modifying enzymes. This article provides an overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and case studies demonstrating its efficacy.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1450656-47-9 |
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.50 g/mol |
| LogP | 4.28 |
The compound has been identified as an inhibitor of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in transcriptional silencing through methylation of histones. Specifically, it targets the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is involved in the methylation of lysine 27 on histone H3 (H3K27me3). This inhibition leads to reactivation of tumor suppressor genes and has shown promise in treating various cancers, including hematological malignancies .
Structure-Activity Relationship (SAR)
Research has explored various derivatives of this compound to optimize its potency and selectivity. For instance, modifications on the piperidine ring have been systematically studied to enhance biochemical activity against both wild-type and mutant EZH2 variants. The SAR studies indicate that specific substitutions can significantly affect the cellular potency and pharmacokinetic properties of the compound .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that this compound exhibits robust anti-tumor effects. For example, in a Karpas-422 xenograft model, dosing at 160 mg/kg twice daily resulted in significant tumor regression. The compound's mechanism was linked to its ability to modulate epigenetic markers, thus influencing cancer cell proliferation and survival .
Pharmacokinetics
Pharmacokinetic evaluations indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, it showed high oral bioavailability and low clearance rates in animal models. These properties are crucial for its potential therapeutic application, as they suggest that the compound can maintain effective concentrations in systemic circulation .
Case Studies
Several case studies highlight the efficacy of this compound:
- Anti-Tumor Activity : In a study involving human cancer cell lines, the compound was found to induce apoptosis and inhibit cell proliferation through its action on EZH2. The results indicated a dose-dependent response with IC50 values significantly lower than those observed with traditional chemotherapeutics .
- Phase I Clinical Trials : Early-phase clinical trials have commenced to evaluate the safety and efficacy of this compound in patients with advanced malignancies. Preliminary results suggest manageable side effects and promising therapeutic responses .
- Comparative Studies : Comparative studies with other EZH2 inhibitors revealed that this compound exhibits superior selectivity and potency against specific cancer types, making it a candidate for further development in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide, and how are intermediates monitored for purity?
- Methodology : The compound is typically synthesized via multi-step reactions involving coupling of dihydropyridinone and dihydropyridazine derivatives. A common approach includes nucleophilic substitution or amidation under basic conditions (e.g., potassium carbonate in DMF). Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates, followed by recrystallization or column chromatography for purification .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying backbone connectivity and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide C=O and pyridazinone N-H stretches. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
Q. How can researchers assess the hydrolytic stability of the acetamide and dihydropyridinone moieties under physiological conditions?
- Methodology : Stability studies are conducted in buffered solutions (pH 7.4, 37°C) using HPLC or LC-MS to quantify degradation products over time. Accelerated stability testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH) identifies labile regions in the molecule .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across assays)?
- Methodology : Cross-validate assays using standardized protocols (e.g., consistent cell lines, assay durations). Employ orthogonal methods (e.g., SPR for binding affinity vs. functional cell-based assays) to confirm target engagement. Consider compound purity, solvent effects (DMSO tolerance), and metabolite interference .
Q. How can computational modeling guide the optimization of this compound’s selectivity for kinase vs. non-kinase targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like MAPK or PI3K. Free energy perturbation (FEP) calculations quantify interactions with key residues. Compare results with structural analogs (e.g., imidazo[1,2-a]pyridine derivatives) to identify selectivity-determining motifs .
Q. What experimental designs are suitable for elucidating the structure-activity relationship (SAR) of the dihydropyridazinone ring?
- Methodology : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at C-6 or methyl groups at C-4). Test these in parallel against target enzymes (e.g., phosphodiesterases) using kinetic assays. Statistical tools like multivariate analysis (PCA) correlate structural features with activity trends .
Data Contradiction & Validation
Q. How should researchers address discrepancies in crystallographic data vs. solution-phase NMR conformations?
- Methodology : Compare X-ray-derived torsion angles with NOESY NMR data to identify flexible regions. Use density functional theory (DFT) to calculate energy-minimized conformers and assess their prevalence in solution. Consider solvent effects (e.g., DMSO vs. aqueous buffer) on molecular geometry .
Q. What steps ensure reproducibility in biological assays when batch-to-batch variability in compound purity is observed?
- Methodology : Implement rigorous QC protocols (HPLC purity >98%, residual solvent analysis). Use orthogonal purification methods (e.g., preparative HPLC followed by recrystallization). Include internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-experimental variability .
Comparative Analysis
Q. How does the pharmacokinetic profile of this compound compare to structurally related dihydropyridazine derivatives?
- Methodology : Conduct in vitro ADME studies (e.g., microsomal stability, Caco-2 permeability) and compare with published data on analogs. Key metrics include logP (lipophilicity), plasma protein binding (equilibrium dialysis), and CYP450 inhibition potential. Highlight differences attributable to the methoxy-methyl substitution on the dihydropyridinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
